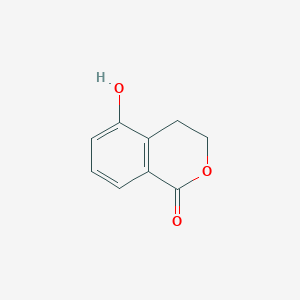

5-Hydroxy-3,4-dihydroisochromen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of 5-Hydroxy-3,4-dihydroisochromen-1-one and its analogs has been explored through various synthetic routes, demonstrating the versatility and creativity in organic synthesis. Apsimon, Herman, and Huber (1985) detailed the synthesis of 2,2-dimethyl-5-hydroxychromene, illustrating a method that employs a Bucherer-type reaction, with X-ray analysis confirming the structure and intramolecular hydrogen bonding dynamics of the synthesized compound (Apsimon, Herman, & Huber, 1985). Additionally, Rafique et al. (2019) achieved the synthesis of a structural analog of metabolites from Ononis natrix through direct condensation, showcasing the compound's antibacterial properties (Rafique et al., 2019).

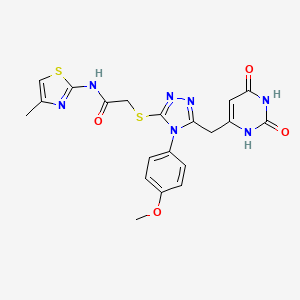

Molecular Structure Analysis

Structural investigations of 5-Hydroxy-3,4-dihydroisochromen-1-one and related compounds reveal the significance of hydrogen bonding and molecular geometry in determining their chemical properties. The X-ray diffraction data determined for various 5-hydroxy-4,5-dihydroisoxazoles, for instance, underscore the role of hydrogen bonds invariably involving the hemiacetal hydroxyl group, which is pertinent to understanding the structural characteristics of 5-Hydroxy-3,4-dihydroisochromen-1-one derivatives (Campos et al., 2011).

Chemical Reactions and Properties

5-Hydroxy-3,4-dihydroisochromen-1-one undergoes various chemical reactions, highlighting its reactivity and potential as a synthetic intermediate. For example, the efficient cyclization of 5-hydroxy-1,3-diketones to 2,3-dihydro-4H-pyran-4-ones mediated by indium(III) chloride illustrates a reaction that is highly dependent on temperature and metal complex formation, demonstrating the compound's versatile reactivity (Andrews, Gee, Junk, & Krautscheid, 2010).

Scientific Research Applications

Antibacterial Applications

One significant application of a structural analog of 5-Hydroxy-3,4-dihydroisochromen-1-one is in the field of antibacterial research. A study by Rafique et al. (2019) explored the synthesis and antibacterial screening of (±)-6,8-Dihydroxy-3- undecyl-3,4-dihydroisochromen-1-one. This compound showed moderate antibacterial activity, particularly against Bacillus subtilus and Salmonella paratyphi (Rafique et al., 2019).

Antifungal Properties

Another related compound, isolated from Leptosphaeria sp. KTC 727, demonstrated strong antifungal properties. This study by Tayone et al. (2011) revealed that a metabolite exhibited significant inhibition against the hyphal growth of Cochliobolus miyabeanus (Tayone et al., 2011).

Synthesis and Medicinal Potential

Further research into the synthesis of 3-substituted 3,4-dihydroisochromen-1-ones by Roopan et al. (2010) highlights the importance of this compound in the synthesis of other medicinal compounds, emphasizing its role in natural product chemistry and pharmaceutical applications (Roopan et al., 2010).

Antioxidant and Radical Scavenging Activity

Lorenz et al. (2005) investigated the antioxidant and radical scavenging activity of hydroxy-1-aryl-isochromans. Their study revealed that certain derivatives exhibited significant radical scavenging capacities, suggesting potential applications in pharmaceutical interventions against oxidative stress (Lorenz et al., 2005).

Mechanism of Action

Target of Action

The primary targets of 5-Hydroxy-3,4-dihydroisochromen-1-one are currently unknown. This compound is part of the isochromen-1-one family, which is found in a variety of natural products . These compounds are secondary metabolites of a wide variety of microbial, plant, and insect sources .

Mode of Action

It is known that isochromen-1-one derivatives, such as dihydroisocoumarins, are used in the synthesis of other medicinal compounds .

properties

IUPAC Name |

5-hydroxy-3,4-dihydroisochromen-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-8-3-1-2-7-6(8)4-5-12-9(7)11/h1-3,10H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPECEMYLVDJKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C2=C1C(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1823935-63-2 |

Source

|

| Record name | 5-hydroxy-3,4-dihydro-1H-2-benzopyran-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

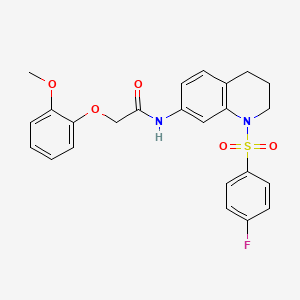

![4-[2-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}thio)-1H-imidazol-1-yl]-N-(2-furylmethyl)benzamide](/img/structure/B2484443.png)

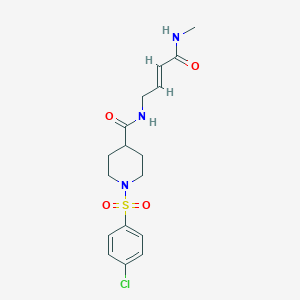

![5-bromo-N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2484444.png)

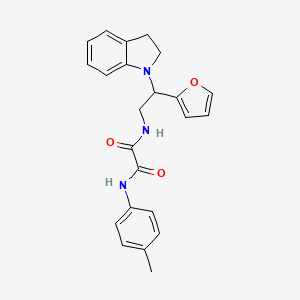

![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)

![2-Chloro-N-[2-[1-(4-fluorophenyl)pyrazol-3-yl]ethyl]acetamide](/img/structure/B2484451.png)

![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2484462.png)